molecular formula C8H3BrN2O4 B1661573 7-Bromo-5-nitro-1H-indole-2,3-dione CAS No. 922707-27-5

7-Bromo-5-nitro-1H-indole-2,3-dione

Cat. No. B1661573
CAS RN: 922707-27-5
M. Wt: 271.02
InChI Key: UOPGVBXIDFAQBK-UHFFFAOYSA-N
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Description

7-Bromo-5-nitro-1H-indole-2,3-dione is a synthetic indole derivative. It is a yellow solid with a molecular weight of 271.03 . It has been used in the synthesis of tertiary alcohol .


Synthesis Analysis

The synthesis of 7-Bromo-5-nitro-1H-indole-2,3-dione involves the treatment of 7-bromoisatin with excess PhMgBr to afford tertiary alcohol 9 in 96% yield . Isatin oxime triflates undergo a facile fragmentation which is promoted by DBU, to form anthranilonitriles after hydrolytic work-up .


Molecular Structure Analysis

The molecular structure of 7-Bromo-5-nitro-1H-indole-2,3-dione is represented by the linear formula C8H3BrN2O4 . The InChI code for this compound is 1S/C8H3BrN2O4/c9-5-2-3 (11 (14)15)1-4-6 (5)10-8 (13)7 (4)12/h1-2H, (H,10,12,13) .


Chemical Reactions Analysis

7-Bromoisatin, a derivative of 7-Bromo-5-nitro-1H-indole-2,3-dione, reacts with excess PhMgBr to yield a tertiary alcohol . Additionally, isatin oxime triflates undergo a facile fragmentation, promoted by DBU, to form anthranilonitriles after hydrolytic work-up .


Physical And Chemical Properties Analysis

7-Bromo-5-nitro-1H-indole-2,3-dione is a yellow solid with a molecular weight of 271.03 . and should be stored at a temperature between 0-5°C .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral , indicating that it is acutely toxic when ingested. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

7-bromo-5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGVBXIDFAQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658970
Record name 7-Bromo-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-nitro-1H-indole-2,3-dione

CAS RN

922707-27-5
Record name 7-Bromo-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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